Diisopropylaminotrimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of related diaminodisilanes is described in the first paper, where a key intermediate, 1,2-bis(((trifluoromethyl)sulfonyl)oxy)disilane, reacts with isopropylamine to yield (i)Pr2NSiH2SiH2N(i)Pr2 exclusively . This suggests that diisopropylaminotrimethylsilane could potentially be synthesized through a similar pathway, involving the reaction of an appropriate silane precursor with isopropylamine.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structures of N,N'-diisopropyl-2,2-diphenyl-2,4,5-trisilaimidazolidine and N,N'-di-tert-butyl-2,3,5,6-tetrasilapiperazine were determined, revealing nearly planar five-membered rings and a twist conformation in the six-membered ring, respectively . This information can be used to infer the potential geometry and conformation of diisopropylaminotrimethylsilane, which may also exhibit interesting structural features due to the presence of silicon and nitrogen atoms.
Chemical Reactions Analysis
The reactivity of diisopropylamino groups in silicon-based compounds is highlighted in the papers. For instance, 1,3-bifunctional bis(isopropylamino)silanes were found to react with the key intermediate to give trisilaimidazolidines, which include the N-SiH2-SiH2-N unit . This indicates that diisopropylaminotrimethylsilane could participate in similar reactions, potentially leading to the formation of novel silicon-containing heterocycles or polymers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of diisopropylaminotrimethylsilane are not discussed, the papers provide insights into the properties of related compounds. For example, the air-stable disilene with a Si=Si bond distance of 2.144 Å was found to be sterically protected by bulky substituents . This suggests that the steric hindrance around the silicon atoms in diisopropylaminotrimethylsilane could influence its stability and reactivity. Additionally, the reaction of organofunctional disiloxanes with aromatic amino compounds indicates that the silicon-nitrogen bond can be manipulated under various reaction conditions .
Scientific Research Applications
1. Polymerization and Dehydrogenative Coupling
Diisopropylaminotrimethylsilane plays a crucial role in the recycling of titanocene precatalysts used for the polymerization of ethylene and dehydrogenative coupling of phenylsilane. The presence of the diisopropylaminoethyl side chain significantly enhances the stability of these precatalysts, enabling efficient recycling through simple extraction processes (Jutzi & Redeker, 1997).
2. Ferroelectric Properties in Organic Salts
Diisopropylaminotrimethylsilane contributes to the development of ferroelectric organic salts, such as diisopropylammonium chloride. This compound exhibits the highest ferroelectric phase transition temperature among molecule-based ferroelectrics, positioning it as a promising candidate for practical technological applications (Fu et al., 2011).
3. Surface Functionalization and Stability
The compound plays a vital role in addressing the issue of loss of surface functionality in aminosilanes, commonly used to functionalize silica surfaces. Research has shown that controlling the length of the alkyl linker in aminosilanes can minimize amine-catalyzed detachment, thereby enhancing the hydrolytic stability of aminosilane monolayers (Smith & Chen, 2008).
4. Silicon Doping in Semiconductor Manufacturing
In semiconductor manufacturing, diisopropylaminotrimethylsilane is utilized for silicon doping in gallium arsenide (GaAs) epilayers. This process is significant for achieving uniformity and reproducibility in the epitaxial layers, crucial for high-quality semiconductor devices (Ochimizu & Tanaka, 1998).
5. Biomedical Applications
Diisopropylaminotrimethylsilane-related compounds, such as Polydimethylsiloxane (PDMS), are widely used in the biomedical industry. PDMS's biomechanical behavior, akin to biological tissues, makes it suitable for applications in studying aneurysmal behavior and devices like micro pumps and optical systems (Victor et al., 2019).
Mechanism of Action
Target of Action
Diisopropylaminotrimethylsilane, also known as (DIISOPROPYLAMINO)TRIMETHYLSILANE, is primarily used as a chemical intermediate
Action Environment
The action of Diisopropylaminotrimethylsilane can be influenced by various environmental factors. For instance, additional diisopropylamine may be formed by reaction with moisture and water . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as humidity and temperature.
Safety and Hazards
properties
IUPAC Name |
N-propan-2-yl-N-trimethylsilylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQRKBBRMOCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344033 | |
Record name | Diisopropylaminotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylaminotrimethylsilane | |
CAS RN |
17425-88-6 | |
Record name | Diisopropylaminotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diisopropyltrimethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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